2-(2-methoxybenzyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
2-[(2-methoxyphenyl)methyl]-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a methoxyphenyl group, a pyrrole ring, and an isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxyphenyl)methyl]-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the isoquinoline core, which can be functionalized through various reactions to introduce the methoxyphenyl and pyrrole groups. Key steps may include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation of a phenethylamine derivative with an aldehyde.
Introduction of the Methoxyphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.
Attachment of the Pyrrole Ring: This can be done through a palladium-catalyzed cross-coupling reaction, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methoxyphenyl)methyl]-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the isoquinoline core can be reduced to form alcohols.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(2-methoxyphenyl)methyl]-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its isoquinoline core.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(2-methoxyphenyl)methyl]-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The isoquinoline core can interact with various enzymes and receptors, potentially modulating their activity. The methoxyphenyl and pyrrole groups can further influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use as a protecting group in organic synthesis.
4-Hydroxy-2-quinolones: These compounds share a similar isoquinoline core and are known for their pharmaceutical applications.
Uniqueness
2-[(2-methoxyphenyl)methyl]-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H23N3O3 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[(2-methoxyphenyl)methyl]-1-oxo-N-(2-pyrrol-1-ylethyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C24H23N3O3/c1-30-22-11-5-2-8-18(22)16-27-17-21(19-9-3-4-10-20(19)24(27)29)23(28)25-12-15-26-13-6-7-14-26/h2-11,13-14,17H,12,15-16H2,1H3,(H,25,28) |
InChI Key |
YOTANPQOPDKOQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CN2C=C(C3=CC=CC=C3C2=O)C(=O)NCCN4C=CC=C4 |
Origin of Product |
United States |
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